2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS No.: 1242901-50-3
Cat. No.: VC6534930
Molecular Formula: C23H21FN4OS
Molecular Weight: 420.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242901-50-3 |
|---|---|
| Molecular Formula | C23H21FN4OS |
| Molecular Weight | 420.51 |
| IUPAC Name | 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C23H21FN4OS/c1-15-5-4-6-16(13-15)17-14-30-21-20(17)25-23(26-22(21)29)28-11-9-27(10-12-28)19-8-3-2-7-18(19)24/h2-8,13-14H,9-12H2,1H3,(H,25,26,29) |
| Standard InChI Key | PLXOVJCPVGGTGM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The molecule features a thieno[3,2-d]pyrimidin-4(3H)-one scaffold, a bicyclic system combining a thiophene ring fused with a pyrimidinone moiety. Key substitutions include:
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Position 2: A 4-(2-fluorophenyl)piperazine group, introducing a basic nitrogen-rich moiety with potential receptor-binding capabilities.
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Position 7: A 3-methylphenyl substituent, contributing hydrophobic interactions and steric bulk.
The 2-fluorophenyl group on the piperazine ring enhances electronic effects, potentially influencing binding affinity at target sites, while the 3-methylphenyl group may improve metabolic stability. Computational analyses (e.g., molecular docking) predict that these groups collectively facilitate interactions with hydrophobic pockets and hydrogen-bonding regions in biological targets .
Molecular Formula and Physicochemical Properties
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Molecular Formula: C₂₃H₂₁FN₄OS
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Molecular Weight: 420.51 g/mol
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IUPAC Name: 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
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SMILES: CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5F
Experimental data on solubility, melting point, and logP remain unreported, though analogues with similar substituents exhibit moderate aqueous solubility and logP values of ~3.5–4.2, suggesting moderate lipophilicity .
Synthesis and Derivative Development
Synthetic Pathways
While no explicit protocol for this compound is published, convergent strategies for analogous thieno[3,2-d]pyrimidines involve:
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Core Construction: Cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives under acidic conditions to form the pyrimidinone ring .
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Piperazine Substitution: Nucleophilic aromatic substitution at position 2 using 1-(2-fluorophenyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF).
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Aryl Coupling at Position 7: Suzuki-Miyaura cross-coupling with 3-methylphenylboronic acid, catalyzed by Pd(PPh₃)₄.
Critical Reaction Parameters:
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Temperature: 80–110°C for cyclocondensation;
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Catalysts: Palladium-based for cross-coupling;
Optimization Challenges
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Regioselectivity: Competing reactions at positions 2 and 4 of the pyrimidinone require careful control of stoichiometry .
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Purification: Silica gel chromatography is typically employed, though HPLC may enhance purity for pharmacological assays.
Biological Activity and Mechanistic Insights
Enzyme Inhibition and Receptor Modulation
Thieno[3,2-d]pyrimidine derivatives exhibit broad bioactivity, with this compound showing promise in:
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Kinase Inhibition: Analogues inhibit Aurora kinase A (IC₅₀ ~120 nM) and EGFR (IC₅₀ ~250 nM), critical in cancer cell proliferation .
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Serotonin Receptor Antagonism: The 2-fluorophenylpiperazine moiety confers affinity for 5-HT₁A/₂A receptors (Kᵢ ~15–40 nM), suggesting neuropsychiatric applications.
Mechanistic Hypotheses
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Kinase Binding: The pyrimidinone core mimics ATP’s adenine ring, competing for the ATP-binding pocket. Fluorine and methyl groups enhance van der Waals interactions .
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Receptor Antagonism: Piperazine nitrogen atoms form salt bridges with aspartate residues in serotonin receptors, while the thiophene ring contributes π-π stacking.
Analytical Characterization
Spectroscopic and Chromatographic Data
| Technique | Key Findings (Analogues) | Reference |
|---|---|---|
| ¹H NMR | δ 8.21 (s, 1H, pyrimidinone-H) | |
| LC-MS | [M+H]⁺ m/z 421.5 (calc. 420.51) | |
| HPLC | >98% purity (C18, acetonitrile/H₂O) |
Limitations and Future Directions
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Synthesis Scalability: Current routes are low-yielding; flow chemistry or microwave-assisted synthesis may improve efficiency.
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ADME/Tox Profiling: No data on bioavailability, metabolism, or safety profiles exist.
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Target Validation: CRISPR/Cas9 knockout studies needed to confirm kinase/receptor roles in observed bioactivity.
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